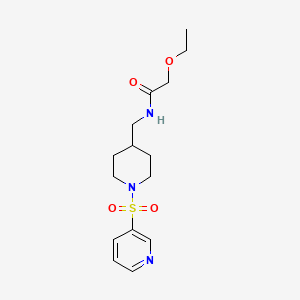

2-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-ethoxy-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4S/c1-2-22-12-15(19)17-10-13-5-8-18(9-6-13)23(20,21)14-4-3-7-16-11-14/h3-4,7,11,13H,2,5-6,8-10,12H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKBFGYLVCEDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CCN(CC1)S(=O)(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine and pyridine sulfonyl intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common synthetic routes include:

Formation of Piperidine Intermediate: This step involves the reaction of piperidine with suitable reagents to introduce the desired functional groups.

Introduction of Pyridine Sulfonyl Group: The pyridine sulfonyl group is introduced through sulfonation reactions, often using reagents like pyridine sulfonyl chloride.

Coupling Reaction: The final step involves coupling the piperidine intermediate with the pyridine sulfonyl intermediate under controlled conditions, often using catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Nucleophiles like halides, amines, and alcohols under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its pyridine-3-sulfonyl-piperidine core and ethoxy-acetamide side chain. Below is a comparative analysis with structurally related molecules:

Key Observations:

Substituent Impact on Activity: The pyridine-3-sulfonyl group in the target compound replaces the phenylethyl moiety seen in fentanyl analogs (e.g., Ocfentanil). The ethoxy group in the acetamide side chain may confer slower metabolic degradation compared to methoxy groups (e.g., Ocfentanil), as ethoxy is less prone to oxidative demethylation .

Pharmacological Divergence: Unlike fentanyl derivatives, the target compound lacks the phenylethyl "anchoring" group critical for µ-opioid receptor binding. This suggests a possible shift toward non-opioid targets, such as enzymes or ion channels . The sulfonamide group may enhance solubility and hydrogen-bonding interactions, a feature shared with protease inhibitors or kinase-targeted therapies .

Regulatory Considerations :

- While structurally distinct from Schedule I opioids, the compound’s piperidine-acetamide backbone aligns with controlled substances. Regulatory agencies may scrutinize it under analog legislation (e.g., U.S. Federal Analog Act) if opioid activity is detected .

Research Findings and Hypotheses

- Metabolic Stability : Ethoxy groups are generally more resistant to cytochrome P450 metabolism than methoxy groups, suggesting prolonged half-life compared to Ocfentanil .

- Receptor Targeting : The pyridine-sulfonyl group may interact with nicotinic acetylcholine receptors (nAChRs) or serotonin receptors, given pyridine’s prevalence in ligands for these targets .

- Toxicity Risks : Absence of the phenylethyl group may reduce respiratory depression risks associated with fentanyl analogs, but sulfonamide-related hypersensitivity remains a concern .

Biological Activity

2-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an ethoxy group, a pyridinylsulfonyl-substituted piperidine, and an acetamide moiety. Its molecular formula is , and it has a molecular weight of approximately 456.57 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that 2-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide exhibits significant antimicrobial properties. The compound was tested against various pathogens, showing effective inhibition zones in vitro. The minimum inhibitory concentration (MIC) values were reported to be as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition |

|---|---|---|---|

| Staphylococcus aureus | 0.22 | 0.25 | Yes |

| Staphylococcus epidermidis | 0.25 | 0.30 | Yes |

The proposed mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis and interaction with inflammatory mediators. This dual action not only targets bacterial growth but also reduces inflammation associated with infections . The specific interactions at the molecular level are still under investigation, but preliminary data suggest that it may bind to key enzymes involved in these processes.

Case Studies

In a recent study, the compound was evaluated for its efficacy in treating infections caused by resistant strains of bacteria. The results indicated that it significantly reduced bacterial load in infected models, outperforming several standard antibiotics . Furthermore, the compound showed promise in preventing biofilm formation, a critical factor in chronic infections.

Study Summary

- Study Design : In vitro and in vivo assessments of antimicrobial activity.

- Results : Significant reduction in bacterial counts and biofilm formation.

- : Potential therapeutic candidate for treating resistant bacterial infections.

Comparison with Similar Compounds

When compared to other compounds with similar structures, such as N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide, 2-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide demonstrates superior antimicrobial activity due to its unique functional groups that enhance bioavailability and target specificity .

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide | Strong antimicrobial effects | Ethoxy and sulfonyl groups |

| N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide | Moderate activity | Lacks ethoxy group |

Q & A

Basic: What synthetic routes are recommended for 2-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acetamide, and how can purity be optimized?

The synthesis typically involves multi-step protocols, starting with functionalization of the piperidine core. Key steps include:

- Sulfonylation : Reacting piperidin-4-ylmethanamine with pyridin-3-ylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .

- Acetamide Formation : Coupling the intermediate with 2-ethoxyacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) achieve ≥95% purity. Monitor intermediates via TLC and LC-MS to minimize side products .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- NMR Spectroscopy : 1H/13C NMR confirms regiochemistry (e.g., piperidine ring protons at δ 2.5–3.5 ppm, pyridinyl protons at δ 8.1–8.9 ppm) and sulfonamide linkage (δ 3.7–4.1 ppm for -SO2-N-) .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI+ mode) validates molecular weight (e.g., [M+H]+ at m/z 382.15) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (sulfonyl S=O) confirm functional groups .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values)?

- Orthogonal Assay Validation : Compare results across enzyme inhibition assays (e.g., fluorescence-based vs. radiometric) to rule out assay-specific artifacts .

- Structural Dynamics Analysis : Use molecular dynamics simulations to assess conformational flexibility that may alter binding in different experimental conditions (e.g., pH, co-solvents) .

- Batch Reprodubility Checks : Verify compound purity (HPLC ≥95%) and storage conditions (desiccated, -20°C) to exclude degradation artifacts .

Advanced: What computational methods are suitable for predicting binding affinity with target enzymes?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with catalytic sites (e.g., sulfonamide group binding to serine proteases) .

- QSAR Modeling : Train models on structural analogs (e.g., thienopyrimidine derivatives) to correlate substituent effects (e.g., ethoxy vs. methoxy groups) with activity trends .

- Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers or conformers using GPU-accelerated MD simulations .

Basic: What in vitro assays are recommended for initial pharmacological profiling?

- Enzyme Inhibition : Screen against kinases or proteases (e.g., trypsin-like serine proteases) using fluorogenic substrates (e.g., AMC-tagged peptides) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

- Membrane Permeability : Perform Caco-2 monolayer assays to predict oral bioavailability .

Advanced: How can pharmacokinetic properties (e.g., solubility) be optimized through structural modifications?

- Prodrug Strategies : Introduce phosphate esters or PEGylated groups to enhance aqueous solubility .

- Bioisosteric Replacement : Substitute the ethoxy group with morpholino or pyridyloxy moieties to balance lipophilicity and hydrogen-bonding capacity .

- Salt Formation : Prepare hydrochloride or mesylate salts to improve crystallinity and dissolution rates .

Basic: What are key structural analogs, and how do they differ in activity?

Advanced: What strategies address low aqueous solubility during formulation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.